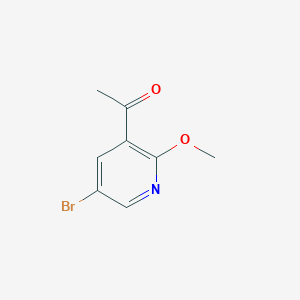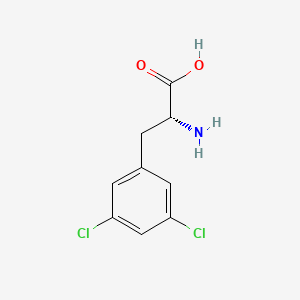![molecular formula C6H2BrClN2S B1374876 7-Brom-2-chlor-thieno[3,2-d]pyrimidin CAS No. 1152475-42-7](/img/structure/B1374876.png)
7-Brom-2-chlor-thieno[3,2-d]pyrimidin
Übersicht
Beschreibung
7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H2BrClN2S . It has a molecular weight of 250.53 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 7-Bromo-2-chlorothieno[3,2-d]pyrimidine is 1S/C6H3BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2,11H . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
7-Bromo-2-chlorothieno[3,2-d]pyrimidine is a solid compound . It has a molecular weight of 250.53 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.32, indicating its lipophilicity . The compound is soluble, with a solubility of 0.0347 mg/ml .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antibiotika
7-Brom-2-chlor-thieno[3,2-d]pyrimidin: wird bei der Entwicklung von Antibiotika eingesetzt. Sein struktureller Rahmen ist geeignet, um Verbindungen zu schaffen, die das Wachstum von Bakterien und anderen Mikroorganismen hemmen können, was im Kampf gegen Infektionskrankheiten entscheidend ist .
Antifungal-Anwendungen
Die Molekülstruktur der Verbindung ermöglicht die Synthese von Antimykotika. Diese Wirkstoffe sind unerlässlich für die Behandlung von Pilzinfektionen, die aufgrund der robusten Natur von Pilzzellen besonders schwierig zu behandeln sein können .
Antivirale Forschung
Forscher nutzen This compound bei der Synthese von antiviralen Medikamenten. Diese Medikamente sollen die Virusreplikation gezielt hemmen, was ein entscheidender Schritt bei der Behandlung von Virusinfektionen ist .
Behandlung von Knochenkrankheiten
Das Thienopyrimidin-Gerüst, zu dem This compound gehört, wird häufig bei der Behandlung von Knochenkrankheiten wie Osteoporose eingesetzt. Diese Anwendung unterstreicht das Potenzial der Verbindung, die Knochengesundheit zu verbessern und verwandte Erkrankungen zu behandeln .
Parkinson-Krankheit: Adenosin-A2A-Rezeptor-Antagonisten
Diese Verbindung ist auch ein Vorläufer bei der Herstellung von Adenosin-A2A-Rezeptor-Antagonisten. Diese Antagonisten sind vielversprechend bei der Behandlung der Parkinson-Krankheit, da sie möglicherweise die motorische Kontrolle verbessern und die Symptome reduzieren können .
Anti-HIV-Mittel
Der Kampf gegen HIV hat von der Verwendung von This compound bei der Entwicklung von Anti-HIV-Mitteln profitiert. Diese Wirkstoffe wirken, indem sie die Fähigkeit des Virus stören, sich in den Wirtszellen zu replizieren .
Immunsuppressive Mittel
Im Bereich der Immunologie dient This compound als Baustein für immunsuppressive Mittel. Diese Mittel sind entscheidend, um eine Organabstoßung nach Transplantationen zu verhindern und Autoimmunerkrankungen zu behandeln .
Krebsforschung
Schließlich ist die Anwendung der Verbindung in der Krebsforschung bemerkenswert. Sie bildet die Grundlage für die Entwicklung von Wirkstoffen, die Krebszellen gezielt bekämpfen und töten können, und bietet Hoffnung auf neue und wirksame Krebsbehandlungen .
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P305, P338, and P351 . These suggest avoiding breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, and Remove contact lenses, if present and easy to do .
Eigenschaften
IUPAC Name |
7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-2-11-4-1-9-6(8)10-5(3)4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKRQQNUFWOJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)Cl)C(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80719209 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-42-7 | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1152475-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80719209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-2-chlorothieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

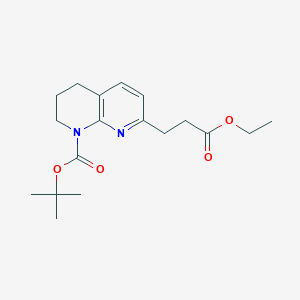
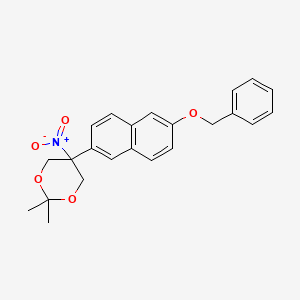
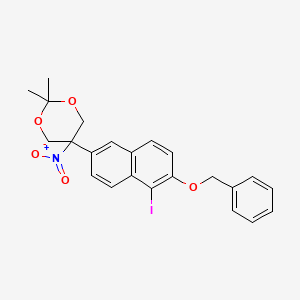
![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)


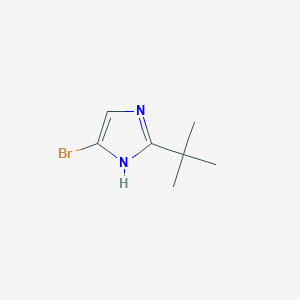
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)

